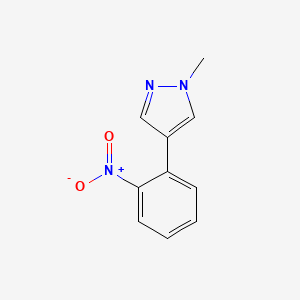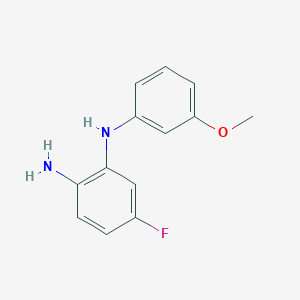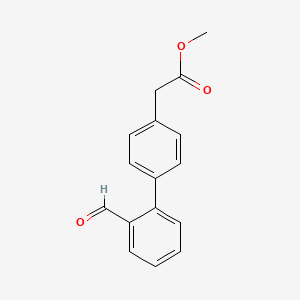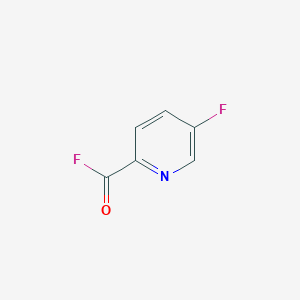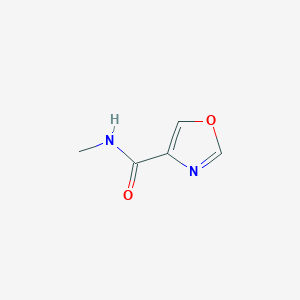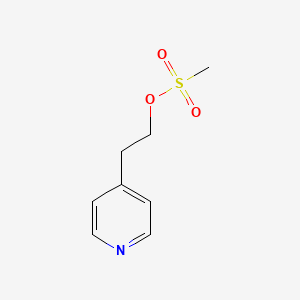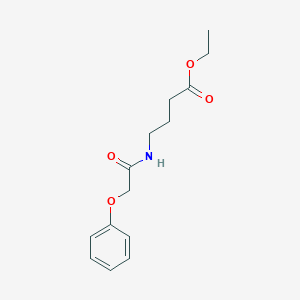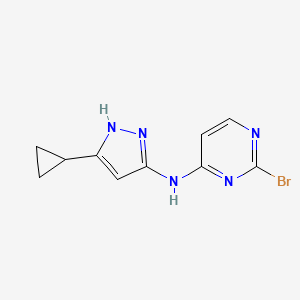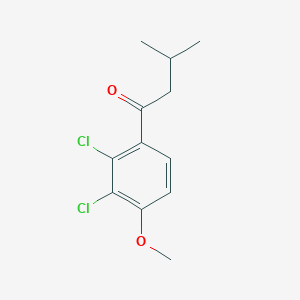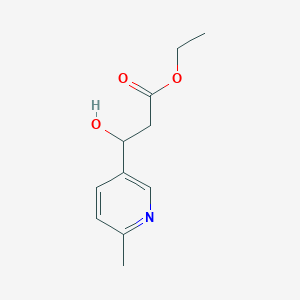
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a pyridyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate: Lacks the methyl group on the pyridyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate: Has the methyl group in a different position on the pyridyl ring.
Uniqueness: Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in certain applications compared to its analogs.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7,10,13H,3,6H2,1-2H3 |
InChIキー |
BJXLTXHBHUTSIB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
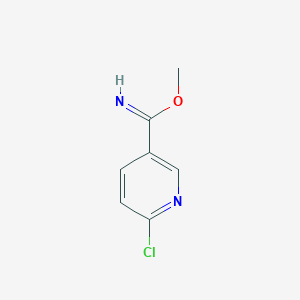
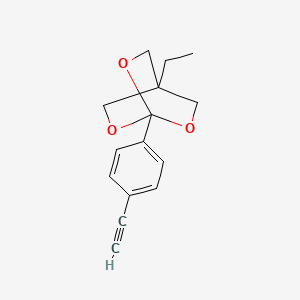
![1-[3-Chloro-4-(tetrahydro-pyran-4-ylsulfanyl)-phenyl]-ethanone](/img/structure/B8289699.png)
